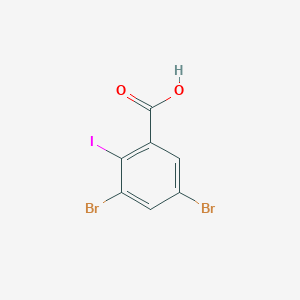

3,5-Dibromo-2-iodobenzoic acid

Description

Significance of Halogenated Benzoic Acid Derivatives in Organic Synthesis

Halogenated benzoic acid derivatives are a class of organic compounds that have garnered significant attention in the field of organic synthesis. Their importance stems from the versatile reactivity of the halogen substituents, which can be readily transformed into other functional groups through various chemical reactions. chemrxiv.org These compounds serve as crucial building blocks for the synthesis of a wide array of more complex molecules. osaka-u.ac.jp

The presence of halogen atoms on the benzoic acid scaffold imparts unique electronic and steric properties to the molecule. Halogens are electron-withdrawing groups that can influence the acidity of the carboxylic acid and the reactivity of the aromatic ring. stackexchange.com This electronic modulation is a key factor in directing the course of chemical reactions and enabling the selective synthesis of desired products.

Furthermore, haloarenes, including halogenated benzoic acids, are pivotal intermediates in modern organic chemistry due to the numerous possible transformations of the halide functionality. chemrxiv.org They are extensively used in transition-metal-catalyzed cross-coupling reactions, which have become a cornerstone of modern synthetic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. The applications of aryl halides are widespread, spanning pharmaceuticals, material science, and imaging technologies, underscoring their synthetic importance. chemrxiv.org The ability to introduce various functionalities by replacing the halogen atom makes these derivatives highly valuable in the design and synthesis of novel organic compounds with specific properties and functions. osaka-u.ac.jp

Research Context of Multi-halogenated Aromatic Systems

Multi-halogenated aromatic systems are organic molecules that contain more than one halogen atom attached to an aromatic ring. These compounds are of considerable interest in various fields of chemical research due to their unique properties and reactivity. The presence of multiple halogen atoms can significantly alter the electronic and steric environment of the aromatic ring, leading to distinct chemical behavior compared to their mono-halogenated counterparts.

In synthetic chemistry, multi-halogenated aromatics are valuable precursors for the construction of complex molecular architectures. chemrxiv.org The differential reactivity of various halogen atoms (e.g., iodine vs. bromine) on the same aromatic ring allows for selective and sequential chemical transformations. This regioselective functionalization is a powerful tool for chemists to build intricate molecules with a high degree of precision. For instance, the carbon-iodine bond is generally more reactive than the carbon-bromine bond in many cross-coupling reactions, enabling chemists to selectively react at the iodine-substituted position while leaving the bromine atoms intact for subsequent modifications.

The study of multi-halogenated aromatic systems also extends to materials science, where these compounds can serve as building blocks for functional materials. researchgate.net The introduction of multiple halogen atoms can influence properties such as thermal stability, crystal packing, and electronic characteristics, which are crucial for the development of new materials with tailored functionalities. Research in this area explores how the number, type, and position of halogen atoms on an aromatic system can be tuned to achieve desired material properties.

Overview of Academic Interest in 3,5-Dibromo-2-iodobenzoic Acid

This compound is a specific multi-halogenated aromatic compound that has attracted academic interest primarily as a versatile intermediate in organic synthesis. guidechem.com Its structure, featuring three halogen atoms—two bromine and one iodine—at specific positions on the benzoic acid ring, makes it a highly functionalized building block for creating more complex molecules.

The academic interest in this compound is largely driven by the potential for selective chemical modifications at its three distinct reactive sites: the carboxylic acid group and the two different types of halogen atoms. The iodine atom at the 2-position is particularly noteworthy as it is generally more susceptible to substitution reactions, such as Suzuki or Sonogashira coupling, compared to the bromine atoms at the 3- and 5-positions. This difference in reactivity allows for a stepwise and controlled introduction of various substituents onto the aromatic ring.

Researchers have explored the use of this compound in the synthesis of novel heterocyclic compounds and other complex organic structures. The ability to perform sequential cross-coupling reactions at the iodo and bromo positions provides a strategic pathway to assemble intricate molecular frameworks that would be challenging to construct using other methods. While specific, large-scale applications may not be widely documented, its utility as a research chemical and a building block in synthetic methodology development is evident in the chemical literature.

Below is a table summarizing some of the key properties of this compound:

| Property | Value |

| Chemical Formula | C₇H₃Br₂IO₂ |

| CAS Number | 15396-40-4 guidechem.com |

| Appearance | White solid guidechem.com |

| Primary Use | Organic synthesis intermediate guidechem.com |

Structure

3D Structure

Properties

CAS No. |

15396-40-4 |

|---|---|

Molecular Formula |

C7H3Br2IO2 |

Molecular Weight |

405.81 g/mol |

IUPAC Name |

3,5-dibromo-2-iodobenzoic acid |

InChI |

InChI=1S/C7H3Br2IO2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,(H,11,12) |

InChI Key |

JRVOPQKYCDAOLO-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)I)Br)Br |

Origin of Product |

United States |

Reactivity and Transformation Studies of 3,5 Dibromo 2 Iodobenzoic Acid

Cross-Coupling Reactions

Cross-coupling reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For polyhalogenated substrates like 3,5-Dibromo-2-iodobenzoic acid, the primary challenge and opportunity lie in achieving site-selectivity.

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. libretexts.org The general catalytic cycle involves an oxidative addition of the organohalide to a Pd(0) complex, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

For polyhalogenated arenes, the site of the initial oxidative addition is determined by the relative bond dissociation energies of the carbon-halogen bonds. The established reactivity trend is C-I > C-OTf > C-Br >> C-Cl. nih.gov Consequently, in this compound, the palladium catalyst is expected to selectively insert into the more labile carbon-iodine bond over the two carbon-bromine bonds. This inherent reactivity allows for a regiocontrolled monocoupling at the C2 position.

Studies on related polyhalogenated systems confirm this principle. For instance, the Suzuki-Miyaura coupling of 2,4-dibromoanisole (B1585499) can be controlled to achieve selective substitution. researchgate.net Similarly, research on 3,5-dibromo-2-pyrone, a related heterocyclic system, has demonstrated regiocontrolled Suzuki-Miyaura couplings. nih.govsemanticscholar.org These findings support the prediction that this compound would react with an arylboronic acid under Suzuki-Miyaura conditions to selectively form 3,5-dibromo-2-arylbenzoic acid derivatives.

| Reactants | Catalyst System (Example) | Predicted Major Product | Selectivity Principle |

|---|---|---|---|

| This compound + Arylboronic acid | Pd(OAc)₂, Phosphine Ligand, Base | 3,5-Dibromo-2-arylbenzoic acid | Preferential oxidative addition at the C-I bond over C-Br bonds. nih.gov |

Site-selectivity in the cross-coupling of polyhalogenated arenes is a significant area of research, enabling the sequential and controlled introduction of different substituents onto an aromatic core. nih.gov The selectivity is primarily governed by the inherent differences in the carbon-halogen bond energies, which dictates the order of oxidative addition to the metal catalyst (typically Pd). nih.gov The general reactivity order of C–I > C–Br > C–Cl allows for predictable, stepwise functionalization. nih.gov

In the context of this compound, the C-I bond is the most reactive site for palladium-catalyzed cross-coupling reactions. This allows for the initial substitution to occur exclusively at the C2 position. The resulting 3,5-dibromo-2-substituted benzoic acid can then potentially undergo a second coupling reaction at one of the C-Br bonds under more forcing conditions or with a different catalyst system.

Electronic effects also play a crucial role. In studies on the related 3,5-dibromo-2-pyrone, the C3 position is more electron-deficient than the C5 position, influencing its reactivity. nih.govnih.gov For this compound, after the initial reaction at the C-I bond, the electronic nature of the newly introduced group at C2 would influence the relative reactivity of the remaining C3-Br and C5-Br bonds in subsequent transformations.

The Stille reaction couples an organohalide with an organotin reagent, catalyzed by palladium. libretexts.org It is known for its tolerance of a wide variety of functional groups. uwindsor.ca Extensive studies on 3,5-dibromo-2-pyrone provide valuable insight into the expected reactivity for a similarly substituted ring system.

Research by Cho and coworkers revealed that the Stille coupling of 3,5-dibromo-2-pyrone with various aryl and vinyl stannanes typically occurs with high regioselectivity at the C3 position. semanticscholar.orgnih.gov This selectivity is attributed to the lower electron density at C3 compared to C5, which facilitates a faster oxidative addition of the Pd(0) catalyst at the C3-Br bond. nih.gov

Interestingly, a reversal of this regioselectivity was achieved by introducing a copper(I) iodide (CuI) co-catalyst in polar aprotic solvents like DMF. nih.gov Under these modified conditions, the coupling reaction occurs predominantly at the C5 position. This switch is attributed to the preferred formation of a 5-pallado-2-pyrone intermediate, which was also found to be more reactive than the corresponding 3-pallado intermediate. nih.gov This demonstrates that reaction conditions can be tuned to overcome inherent electronic preferences and control the site of substitution.

| Organostannane Reagent | Conditions | Major Coupling Site | Rationale |

|---|---|---|---|

| (Aryl)SnBu₃ | Pd₂(dba)₃, P(furyl)₃, NMP | C3 | Oxidative addition is faster at the more electron-deficient C3 position. |

| (Aryl)SnBu₃ | Pd₂(dba)₃, P(furyl)₃, CuI, DMF | C5 | Preferential formation and higher reactivity of the 5-pallado-2-pyrone intermediate. |

The Sonogashira reaction is a palladium- and copper-co-catalyzed cross-coupling between a terminal alkyne and an aryl or vinyl halide, creating a C(sp²)-C(sp) bond. sci-hub.selibretexts.org This reaction is a cornerstone for introducing alkyne moieties into organic molecules. nih.gov

Similar to the Stille coupling, studies on 3,5-dibromo-2-pyrone have established a clear regiochemical outcome for Sonogashira alkynylation. The reaction with terminal alkynes proceeds with high regioselectivity to afford 3-alkynyl-5-bromo-2-pyrones. semanticscholar.orgnih.gov The reaction occurs at the C3 position, which is more deshielded (electron-deficient) according to ¹³C NMR data, making the C3-Br bond more susceptible to oxidative addition by the palladium catalyst. nih.gov This method provides a reliable route to synthetically useful 3-alkynyl-5-bromo-2-pyrones. semanticscholar.orgnih.gov

Given the significantly higher reactivity of the C-I bond in this compound, it is expected that a Sonogashira coupling would occur exclusively at the C2 position to yield 3,5-dibromo-2-alkynylbenzoic acid derivatives.

| Reactants | Catalyst System | Product | Selectivity |

|---|---|---|---|

| 3,5-Dibromo-2-pyrone + Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., TEA) | 3-Alkynyl-5-bromo-2-pyrone | Highly selective for the C3 position. |

Stille Coupling Reactions (as demonstrated with related pyrones)

Carboxylic Acid Functionalizations

The carboxylic acid group on this compound offers a reactive handle for synthesizing a wide array of derivatives through established functional group transformations.

Esterification and amidation are two of the most common and important derivatizations of carboxylic acids. These reactions allow for the modification of the molecule's physical and chemical properties and provide intermediates for further synthetic steps.

Esterification: The conversion of the carboxylic acid to an ester can be readily achieved through several standard methods. For example, the Fischer esterification, involving reaction with an alcohol under acidic catalysis (e.g., sulfuric acid), is a common approach. Research on the related 5-bromo-2-iodobenzoic acid shows it can be converted to its tert-butyl ester by reacting it with tert-butyl alcohol in the presence of an acid catalyst. smolecule.com Similarly, methyl esters of various iodobenzoic acids are routinely prepared as precursors for other derivatives, such as hydrazides. mdpi.com

Amidation: The formation of amides from this compound can be accomplished via a two-step process. First, the carboxylic acid is converted into a more reactive acylating agent, such as an acid chloride (using thionyl chloride or oxalyl chloride) or an activated ester. This intermediate is then reacted with a primary or secondary amine to form the corresponding amide. An alternative route involves the synthesis of a hydrazide by reacting the corresponding methyl ester with hydrazine (B178648) hydrate, a method demonstrated for various iodobenzoic acids. mdpi.comgoogle.comgoogle.com These hydrazides can then be used in further condensation reactions to create more complex structures like acylhydrazones. mdpi.com

Hydrazide and Acylhydrazone Formation from Iodobenzoic Acid Derivatives

The carboxylic acid group of this compound is a key site for derivatization, notably through the formation of hydrazides and subsequently, acylhydrazones. These transformations introduce the versatile -CO-NH-N=CH- moiety, which is a prominent scaffold in the development of compounds with diverse biological activities. mdpi.comresearchgate.net

The synthesis is typically a two-step process. mdpi.com First, the benzoic acid derivative is converted into its corresponding hydrazide. This can be achieved by reacting the carboxylic acid's methyl ester with hydrazine hydrate, often in an alcohol solvent like ethanol (B145695). mdpi.combohrium.com Alternatively, methods involving the direct conversion of the carboxylic acid can be employed.

In the second step, the newly formed hydrazide undergoes a condensation reaction with an appropriate aldehyde or ketone to yield the target acylhydrazone. mdpi.com This reaction is generally carried out under reflux in an alcoholic solvent. mdpi.com The yield of the final acylhydrazone product can vary depending on the specific aldehyde or ketone used in the condensation step. mdpi.com

While direct synthesis examples starting from this compound are not prevalent in the provided literature, the general methodology is widely applied to various iodobenzoic acids and other substituted benzoic acids. mdpi.comnih.gov For instance, research on related compounds like 5-bromo-2-iodobenzoic acid and various iodobenzoic acid isomers demonstrates the successful synthesis of extensive libraries of hydrazide-hydrazone derivatives. mdpi.comnih.gov Furthermore, complex hydrazones incorporating a 3,5-dibromo-substituted phenyl ring, such as N'-(3,5-dibromo-2-hydroxybenzylidene)thiophene-2-carbohydrazide, have been synthesized, underscoring the chemical accessibility of these structures. researchgate.net

Table 1: General Synthetic Pathway to Acylhydrazones

| Step | Reactants | Product | Typical Conditions |

| 1. Hydrazide Formation | This compound methyl ester + Hydrazine hydrate | 3,5-Dibromo-2-iodobenzohydrazide | Ethanol, Heat mdpi.combohrium.com |

| 2. Acylhydrazone Formation | 3,5-Dibromo-2-iodobenzohydrazide + Aldehyde/Ketone (R-CHO/R₂C=O) | N'-[(Substituted)methylidene]-3,5-dibromo-2-iodobenzohydrazide | Anhydrous ethanol, Reflux mdpi.com |

Halogen Exchange and Substitution Reactions

The three halogen atoms on the aromatic ring of this compound present sites for potential exchange or substitution reactions. The relative reactivity of these halogens is a critical factor in determining the outcome of such transformations. Key reactions in this category include halogen-metal exchange and nucleophilic aromatic substitution.

Halogen-Metal Exchange: This reaction, often utilizing organolithium or Grignard reagents like isopropylmagnesium chloride, is a powerful method for creating functionalized arylmagnesium or aryllithium compounds. organic-chemistry.org The selectivity of the exchange is governed by the nature of the halogen and the electronic and steric environment of the ring. Generally, the carbon-iodine bond is weaker than the carbon-bromine bond, making the iodine atom at the C-2 position the most likely site for initial metal-halogen exchange. Studies on related 1,2-dibromo arenes show that exchange occurs with high regioselectivity, influenced by the directing effects of adjacent substituents. organic-chemistry.org The resulting organometallic intermediate can then be trapped with various electrophiles to introduce new functional groups.

Table 2: Expected Reactivity of Halogens in Exchange Reactions

| Position | Halogen | Bond Strength (C-X) | Expected Reactivity in Halogen-Metal Exchange |

| C-2 | Iodine | Weakest | Highest |

| C-3 | Bromine | Stronger | Lower |

| C-5 | Bromine | Stronger | Lower |

Reactions involving the Benzoic Acid Moiety (e.g., Acid-Base Chemistry)

The primary reactivity of the benzoic acid moiety is its acidic nature. The carboxyl group (-COOH) can donate a proton to a base, forming a carboxylate salt and water. This classic acid-base chemistry is heavily influenced by the substituents on the aromatic ring.

The presence of three electron-withdrawing halogen atoms (two bromine and one iodine) on the ring significantly increases the acidity of this compound compared to unsubstituted benzoic acid. This is due to the strong negative inductive effect (-I effect) of the halogens, which stabilizes the resulting carboxylate anion by delocalizing its negative charge.

This enhanced acidity means that in aqueous solutions with a pH above its pKa, the compound will exist predominantly in its deprotonated, anionic (carboxylate) form. This conversion to a salt dramatically increases its solubility in water and alkaline solutions. solubilityofthings.com

Table 3: Acidity of Related Halogenated Benzoic Acids

| Compound | pKa | Effect of Halogen(s) |

| Benzoic Acid | ~4.2 | Baseline |

| 2-Iodobenzoic Acid | 2.86 | Increased acidity due to ortho-iodo group pearson.com |

| 4-Iodobenzoic Acid | 3.12 | Increased acidity, but less than ortho isomer pearson.com |

| 2,3,5-Triiodobenzoic Acid | ~1.5 | Significantly increased acidity due to three iodo groups nih.gov |

| This compound | Estimated < 2.0 | Expected to be a strong organic acid due to three electron-withdrawing halogens |

Derivatization Strategies and Analogous Compound Synthesis Utilizing 3,5 Dibromo 2 Iodobenzoic Acid

Synthesis of Complex Organic Molecules

The strategic arrangement of halogens in 3,5-Dibromo-2-iodobenzoic acid makes it a powerful building block for the synthesis of complex organic molecules. The carbon-iodine bond is generally more reactive than the carbon-bromine bond in metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions. This reactivity difference allows for selective and sequential functionalization, where the iodine position can be reacted first while leaving the bromine atoms intact for subsequent transformations. This hierarchical reactivity is crucial for the controlled construction of highly substituted aromatic cores that are central to many complex natural products and pharmaceutical agents.

For instance, the iodine atom can be selectively replaced through a Sonogashira coupling with a terminal alkyne, followed by a Suzuki coupling at the bromine positions with different boronic acids. The carboxylic acid group can be carried through these transformations and then used as a handle for further modifications, such as amide bond formation or reduction. While specific total syntheses starting from this compound are not extensively documented, the utility of related brominated pyrones in the synthesis of complex natural products like haouamine A highlights the strategic importance of such halogenation patterns. mdpi.com

Table 1: Potential Selective Cross-Coupling Reactions

| Position | Reaction Type | Reagents/Catalyst | Potential Outcome |

|---|---|---|---|

| C2 (Iodine) | Sonogashira Coupling | Terminal Alkyne, Pd/Cu catalyst | Introduction of an alkyne group |

| C2 (Iodine) | Suzuki Coupling | Aryl/Alkyl Boronic Acid, Pd catalyst | Introduction of an aryl or alkyl group |

| C3/C5 (Bromine) | Heck Coupling | Alkene, Pd catalyst | Introduction of a vinyl group |

Preparation of Functionalized Benzoic Acid Derivatives for Research Applications

This compound serves as a scaffold for the preparation of a wide array of functionalized benzoic acid derivatives for various research applications, including medicinal chemistry and materials science. ontosight.ainih.gov The carboxylic acid moiety is readily converted into other functional groups.

Esters: Esterification can be achieved by reacting the acid with an alcohol under acidic conditions (Fischer esterification) or by converting the acid to its acyl chloride followed by reaction with an alcohol. These ester derivatives can exhibit diverse biological activities. ontosight.ai

Amides: Amide derivatives are synthesized by coupling the benzoic acid with primary or secondary amines using standard peptide coupling reagents or via the acyl chloride intermediate.

Acyl Halides: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into the highly reactive acyl chloride, a key intermediate for synthesizing esters, amides, and other derivatives.

Beyond the carboxyl group, the halogen atoms can be substituted to create further diversity. For example, related compounds like 5-Bromo-2-iodobenzoic acid are known precursors in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. nbinno.com This highlights the potential of this compound derivatives as candidates for biological screening.

Table 2: Examples of Functionalized Derivatives and Potential Applications

| Derivative Type | Synthetic Route | Potential Research Application |

|---|---|---|

| Methyl Ester | Reaction with methanol (B129727) and H₂SO₄ | Intermediate for further synthesis |

| Diethylaminoethyl Ester | Conversion to acyl chloride, then reaction with 2-(diethylamino)ethanol | Pro-drug development, modifying solubility |

| Benzamide | Reaction with aniline (B41778) using a coupling agent | Bioisosteric replacement in drug design |

Development of Hypervalent Iodine Reagents from 2-Iodobenzoic Acid Derivatives (e.g., IBX and its modified forms)

2-Iodobenzoic acid is the precursor to the widely used hypervalent iodine(V) oxidant, 2-Iodoxybenzoic acid (IBX). orientjchem.orgrsc.org The synthesis involves the oxidation of the iodine atom, typically using an oxidizing agent like Oxone® (2KHSO₅·KHSO₄·K₂SO₄) in water. orientjchem.orgnih.gov The resulting IBX is a mild, environmentally benign oxidant for converting alcohols to aldehydes and ketones. orientjchem.orgrsc.org

The properties of IBX, such as solubility and reactivity, can be fine-tuned by introducing substituents onto the aromatic ring. thieme-connect.com For example, mixing IBX with benzoic and isophthalic acids creates a stabilized, non-explosive formulation known as SIBX, which is safer for laboratory use. unit.no Furthermore, introducing electron-donating alkyl groups, as in 3,4,5,6-tetramethyl-2-iodobenzoic acid, can lead to more reactive IBX derivatives that serve as efficient oxidation precatalysts. researchgate.netsci-hub.se

Oxidizing this compound would yield the corresponding 3,5-dibromo-2-iodoxybenzoic acid. The strong electron-withdrawing nature of the two bromine atoms is expected to significantly increase the electrophilicity and oxidizing potential of the iodine(V) center. This could lead to a highly reactive hypervalent iodine reagent capable of oxidizing more challenging substrates or enabling reactions under milder conditions compared to standard IBX. While IBX itself has poor solubility in most organic solvents except DMSO, the development of modified versions continues to be an active area of research to overcome its limitations. rsc.orgnih.govarkat-usa.org

Table 3: Comparison of IBX and Hypothetical 3,5-Dibromo-IBX

| Feature | 2-Iodoxybenzoic Acid (IBX) | 3,5-Dibromo-2-iodoxybenzoic Acid (Hypothetical) |

|---|---|---|

| Precursor | 2-Iodobenzoic Acid nih.gov | This compound |

| Oxidation State | Iodine(V) rsc.org | Iodine(V) |

| Key Property | Mild, selective oxidant; poor solubility orientjchem.orgrsc.org | Potentially higher reactivity due to electron-withdrawing Br atoms |

| Synthesis | Oxidation of precursor with Oxone® orientjchem.org | Oxidation of precursor with Oxone® (presumed) |

Synthesis of Acylhydrazones and Schiff Base Ligands for Structural and Reactivity Studies

The scaffold of this compound is suitable for the synthesis of acylhydrazones and Schiff base ligands, classes of compounds known for their coordination chemistry and wide-ranging biological activities, including antimicrobial and anti-inflammatory properties. mdpi.comresearchgate.net

Acylhydrazones are typically synthesized in a two-step procedure. mdpi.com

First, this compound is converted to its corresponding hydrazide. This is usually achieved by esterifying the acid (e.g., to a methyl ester) and then reacting the ester with hydrazine (B178648) hydrate.

Second, the resulting 3,5-dibromo-2-iodobenzohydrazide is condensed with a suitable aldehyde or ketone, often under acidic catalysis, to yield the final acylhydrazone. nih.govmdpi.com

These acylhydrazones, which feature the –CO–NH–N=CH– moiety, are valuable ligands for forming metal complexes and have been studied extensively for their biological properties. mdpi.comresearchgate.net

Schiff Base Ligands are formed by the condensation of a primary amine with an aldehyde or ketone. internationaljournalcorner.com To synthesize a Schiff base from this compound, the carboxylic acid must first be converted to an aldehyde (3,5-dibromo-2-iodobenzaldehyde). This can be accomplished through a reduction of the acid to the corresponding alcohol, followed by a mild oxidation. The resulting aldehyde can then be reacted with various primary amines to form a diverse library of Schiff base ligands. Studies on related compounds, such as those derived from 3,5-dibromosalicylaldehyde, show that these ligands readily form stable complexes with transition metals like palladium, copper, and nickel, which are studied for their catalytic and biological activities. jocpr.comaaru.edu.jo

Table 4: Synthesis Overview for Ligands

| Ligand Type | General Synthesis | Key Intermediate | Structural Features |

|---|---|---|---|

| Acylhydrazone | Esterification -> Hydrazinolysis -> Condensation with aldehyde/ketone mdpi.com | 3,5-Dibromo-2-iodobenzohydrazide | Contains azomethine group (-CO-NH-N=CH-), acts as a chelating agent mdpi.com |

Applications in Advanced Organic Synthesis Research

Building Block for Heterocyclic Compound Synthesis (e.g., 2-Pyrones, Pyrazinones)

The strategic placement of three distinct halogen atoms on the benzoic acid scaffold makes 3,5-dibromo-2-iodobenzoic acid a precursor for the synthesis of various heterocyclic compounds. The differential reactivity of the carbon-halogen bonds (C-I vs. C-Br) can be exploited in cross-coupling reactions to introduce diverse substituents. While specific examples detailing the synthesis of 2-pyrones and pyrazinones directly from this compound are not extensively documented in readily available literature, its utility as a building block for other complex heterocyclic systems has been demonstrated. For instance, related dihalogenated benzoic acids are frequently employed in palladium-catalyzed reactions to construct polycyclic aromatic hydrocarbons and other intricate ring systems. The general principle involves sequential coupling reactions where the more reactive C-I bond is typically addressed first, followed by reactions at the C-Br positions.

Role in Multi-component and Cascade Reactions

Multi-component and cascade reactions are powerful strategies in organic synthesis that allow for the formation of complex molecules from simple starting materials in a single synthetic operation. The multiple reactive sites on this compound make it a potentially valuable substrate for such processes. Although specific, named multi-component reactions prominently featuring this exact compound are not widely reported, its structure lends itself to sequential, one-pot transformations. For example, a hypothetical cascade reaction could involve an initial Sonogashira coupling at the C-I bond, followed by an intramolecular cyclization involving the carboxylic acid moiety, and concluding with a subsequent Suzuki or Buchwald-Hartwig coupling at the C-Br positions. This would enable the rapid assembly of complex, poly-substituted heterocyclic frameworks.

Utility in Complex Molecule and Natural Product Total Synthesis Studies

Synthetic Utility in Drug Discovery Programs (focus on chemical role as a precursor)

In the realm of drug discovery, this compound and its derivatives serve as important precursors for the synthesis of novel bioactive molecules. The ability to selectively functionalize the C-I and C-Br bonds allows for the creation of diverse chemical libraries for screening against various biological targets. For instance, it has been used in the development of potent and selective inhibitors of human lactate (B86563) dehydrogenase (LDH), an important target in cancer metabolism. Specifically, derivatives of this compound have been utilized to create compounds that inhibit both LDHA and LDHB isoforms. The synthesis of these inhibitors often involves amidation of the carboxylic acid group followed by Suzuki-Miyaura cross-coupling reactions at the halogenated positions to introduce a variety of substituents, leading to the identification of potent drug candidates.

Environmental Chemistry Research Applications (e.g., as indicators of pollution)

Halogenated benzoic acids, as a class of compounds, are of interest in environmental chemistry, often in the context of disinfection byproducts (DBPs) in drinking water. While this compound itself is not typically cited as a major DBP, the study of iodinated and brominated aromatic compounds is crucial for understanding the formation and toxicity of these potential contaminants. Research into the environmental fate and transport of such compounds helps in assessing the risks associated with water treatment processes. The presence of iodo- and bromo-aromatic acids in environmental samples can serve as an indicator of pollution from industrial sources or as a marker for the formation of complex DBPs resulting from the reaction of disinfectants like chlorine or chloramine (B81541) with naturally occurring organic matter in the presence of bromide and iodide ions.

Advanced Spectroscopic and Structural Characterization of 3,5 Dibromo 2 Iodobenzoic Acid and Its Derivatives

X-ray Diffraction Studies

X-ray diffraction techniques are pivotal in elucidating the three-dimensional atomic arrangement of crystalline solids. These methods provide precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a material. hzdr.decarleton.edu

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SC-XRD) stands as a definitive method for the unambiguous determination of the molecular structure of crystalline compounds. hzdr.derigaku.com This non-destructive technique offers detailed insights into the internal lattice, including unit cell dimensions and the precise positions of atoms. carleton.edu

Derivatives of halogenated benzoic acids, including those of 3,5-dibromobenzoic acid, have been successfully characterized using SC-XRD. For instance, the crystal structures of rare-earth complexes with 3,5-dibromobenzoic acid and terpyridine have been determined, revealing the influence of halogen bonding on their supramolecular assembly. researchgate.net These studies show that such compounds often crystallize in common centrosymmetric space groups like P2₁/c, C2/c, and Pbca. semanticscholar.org

In a study of 3,5-dibromo-2-hydroxybenzoic acid, SC-XRD analysis revealed the presence of an intramolecular O-H···O=C hydrogen bond. nih.govnih.gov The molecules were found to form hydrogen-bonded dimers through intermolecular O-H···O interactions. The crystal structure is further stabilized by C-H···Br interactions and π-π stacking, with an interplanar separation of 3.42 Å. nih.govnih.gov

The instrumentation for SC-XRD typically consists of an X-ray tube (often with a molybdenum target producing MoKα radiation), a sample holder, and an X-ray detector. carleton.edu The interaction of the X-ray beam with the single crystal produces a diffraction pattern, which is then analyzed to solve and refine the crystal structure. rigaku.com

Powder X-ray Diffraction for Solid-State Characterization

Powder X-ray diffraction (PXRD) is an essential analytical technique for characterizing the bulk purity and solid-state structure of crystalline materials. ncl.ac.ukfzu.cz It provides a direct representation of all crystalline components within a sample. ncl.ac.uk The resulting diffraction pattern is a fingerprint of the material's crystal structure.

In the study of novel acylhydrazone derivatives of iodobenzoic acids, PXRD was used to characterize all synthesized compounds, confirming their phase purity. semanticscholar.orgmdpi.comresearchgate.net The experimental PXRD patterns are often compared with patterns simulated from single-crystal X-ray diffraction data to confirm the bulk material's structural integrity. ncl.ac.uk For instance, the phase purity of heteroleptic Zn(II)-pentaiodobenzoate complexes was confirmed by comparing the experimental PXRD data with the structure determined by single-crystal X-ray diffraction. scispace.com

PXRD instrumentation, such as the Panalytical X'pert diffractometer with Cu Kα radiation, is commonly used for these analyses. ncl.ac.uk The data can be further analyzed using methods like the LeBail fit to refine unit cell parameters and assess phase purity. ncl.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds in solution. It provides detailed information about the chemical environment of individual atoms, particularly hydrogen (¹H) and carbon (¹³C).

¹H NMR Spectroscopic Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number and types of hydrogen atoms in a molecule. The chemical shifts (δ) of the protons are indicative of their electronic environment.

For benzoic acid and its derivatives, the aromatic protons typically appear in the downfield region of the spectrum. In the case of 3,5-dibromobenzoic acid, the proton at position 4 (H-4) and the protons at positions 2 and 6 (H-2, H-6) are in different chemical environments. The ¹H NMR spectrum of 3,5-dibromobenzoic acid in DMSO-d₆ shows a signal for the carboxylic acid proton at approximately 13.7 ppm, a singlet for the two equivalent protons at positions 2 and 6 around 8.11 ppm, and a singlet for the proton at position 4 around 8.03 ppm. chemicalbook.com

For derivatives of 2-iodobenzoic acid, the aromatic protons also show distinct signals. chemicalbook.com The chemical shifts are influenced by the substituents on the benzene (B151609) ring. For example, in acylhydrazone derivatives of 2-iodobenzoic acid, the aromatic protons appear as multiplets in the range of δ 7.16–7.89 ppm. mdpi.com The NH proton of the hydrazone moiety typically appears as a singlet at a much higher chemical shift, often between δ 10.30 and 12.87 ppm. mdpi.com

Table 1: ¹H NMR Chemical Shifts (δ, ppm) for Selected Benzoic Acid Derivatives

| Compound | H-2 | H-4 | H-6 | Carboxylic Acid (COOH) | Other Protons | Solvent |

|---|---|---|---|---|---|---|

| 3,5-Dibromobenzoic acid | 8.11 (s) | 8.03 (s) | 8.11 (s) | 13.7 (s) | DMSO-d₆ | |

| 2-Iodobenzoic acid hydrazide | 7.28-7.29 (m) | 7.42-7.45 (m) | 7.16-7.19 (m) | 9.52 (s, NH) | 4.51 (s, NH₂) | DMSO-d₆ |

Note: s = singlet, d = doublet, m = multiplet, br s = broad singlet. Data sourced from mdpi.comchemicalbook.comchemicalbook.com.

¹³C NMR Spectroscopic Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal in the spectrum. cognitoedu.org

In the ¹³C NMR spectrum of benzoic acid, five distinct signals are observed for the seven carbon atoms, indicating five different carbon environments. docbrown.info The carboxyl carbon (C=O) appears at a high chemical shift, typically around 168 ppm. The aromatic carbons show signals in the range of approximately 128-142 ppm. docbrown.info

For substituted benzoic acids, the chemical shifts of the carbon atoms are influenced by the electronic effects of the substituents. In 3,5-dibromo-4-hydroxybenzoic acid, the carbon atoms attached to the bromine atoms and the hydroxyl group show characteristic shifts. chemicalbook.com Similarly, for derivatives of 2-iodobenzoic acid, the carbon attached to the iodine atom (C-2) has a characteristic chemical shift, typically at a lower field (around 94.56 ppm), while the other aromatic carbons appear between 128 and 142 ppm. mdpi.com

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for Selected Benzoic Acid Derivatives

| Compound | C1 (C-COOH) | C2 (C-I) | C3 | C4 | C5 | C6 | COOH | Solvent |

|---|---|---|---|---|---|---|---|---|

| 2-Iodobenzoic acid hydrazide | 142.11 | 94.56 | 128.84 | 131.35 | 128.39 | 139.60 | 168.61 | DMSO-d₆ |

Note: Chemical shift ranges for Benzoic Acid are approximate. Data sourced from mdpi.comdocbrown.info.

Advanced Multidimensional NMR Techniques (e.g., 2D NMR for connectivity)

For instance, in the structural elucidation of complex organic molecules, HMBC NMR is used to identify long-range correlations between protons and carbons, helping to piece together the molecular framework. canterbury.ac.nz In the analysis of acylhydrazone derivatives, 2D NMR would be instrumental in confirming the assignments of the aromatic protons and carbons and establishing the connectivity across the hydrazone linkage. The correlation between the NH proton and the carbonyl carbon, as well as the =CH proton and its adjacent carbons, would be clearly visible in an HMBC spectrum. mdpi.com

These advanced NMR techniques are crucial for the unambiguous structural assignment of novel compounds and for differentiating between isomers.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| 3,5-Dibromo-2-iodobenzoic acid |

| 3,5-Dibromobenzoic acid |

| Terpyridine |

| 3,5-Dibromo-2-hydroxybenzoic acid |

| Benzoic acid |

| 2-Iodobenzoic acid |

| Acylhydrazones |

| 2-Iodobenzoic acid hydrazide |

| 2,3,5-Triiodobenzoic acid |

| 3,5-Dibromo-4-hydroxybenzoic acid |

Heteronuclear NMR (e.g., ¹¹⁹Sn NMR in organometallic complexes)

The characterization of organometallic complexes derived from this compound, particularly organotin carboxylates, can be effectively achieved using ¹¹⁹Sn Nuclear Magnetic Resonance (NMR) spectroscopy. This technique is highly sensitive to the coordination environment of the tin atom, providing valuable information about the geometry and coordination number of the tin center in the solid state and in solution.

For organotin(IV) carboxylates, the ¹¹⁹Sn NMR chemical shifts (δ) are indicative of the coordination number of the tin atom. Generally, four-coordinate organotin compounds exhibit resonances in the range of -40 to -60 ppm, while five-coordinate species are observed between -190 and -210 ppm. Six-coordinate organotin complexes typically show signals from -340 to -360 ppm. The coupling constants, such as ¹J(¹¹⁹Sn, ¹³C), also offer insights into the C-Sn-C bond angles.

In the context of carboxylate complexes of this compound, the coordination of the carboxylate group to the tin center can be monodentate, bidentate, or bridging, which significantly influences the ¹¹⁹Sn chemical shift. The presence of bulky and electron-withdrawing bromine and iodine atoms on the phenyl ring can modulate the electronic properties of the carboxylate ligand and, consequently, the shielding of the tin nucleus.

While specific ¹¹⁹Sn NMR data for complexes of this compound are not extensively documented in the readily available literature, studies on analogous organotin(IV) carboxylates provide a framework for predicting their spectral features. For instance, the reaction of this compound with organotin oxides or hydroxides would be expected to yield complexes where the tin atom's coordination environment could be elucidated by the characteristic chemical shifts in their ¹¹⁹Sn NMR spectra.

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for the characterization of this compound and its derivatives, providing detailed information about the various functional groups present in the molecule. The vibrational frequencies observed in the FT-IR spectrum are characteristic of specific bonds and their molecular environment.

The FT-IR spectrum of this compound is expected to exhibit several key absorption bands. The carboxylic acid group is particularly prominent, with a strong, broad O-H stretching vibration typically appearing in the region of 3300-2500 cm⁻¹. The carbonyl (C=O) stretching vibration of the carboxylic acid is another strong and sharp band, generally found between 1710 and 1680 cm⁻¹. The dimeric form of the carboxylic acid, common in the solid state, influences the position and shape of these bands.

The aromatic ring gives rise to several characteristic absorptions. The C-H stretching vibrations of the aromatic ring are expected in the 3100-3000 cm⁻¹ region. The C=C stretching vibrations within the aromatic ring typically produce a series of bands in the 1600-1450 cm⁻¹ range. The substitution pattern on the benzene ring, with two bromine atoms and one iodine atom, will influence the exact positions and intensities of these bands.

The carbon-halogen bonds also have characteristic stretching vibrations. The C-Br stretching vibrations are typically observed in the 680-515 cm⁻¹ range, while the C-I stretching vibration is expected at lower frequencies, usually between 600 and 500 cm⁻¹.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 3300-2500 | Broad, Strong |

| C-H (Aromatic) | 3100-3000 | Medium |

| C=O (Carboxylic Acid) | 1710-1680 | Strong, Sharp |

| C=C (Aromatic) | 1600-1450 | Medium to Weak |

| C-O (Carboxylic Acid) | 1320-1210 | Medium |

| O-H Bend (Carboxylic Acid) | 1440-1395 | Medium |

| C-Br Stretch | 680-515 | Medium to Strong |

| C-I Stretch | 600-500 | Medium to Strong |

Raman Spectroscopy (as a complementary technique for molecular vibrations)

Raman spectroscopy serves as a valuable complementary technique to FT-IR for the vibrational analysis of this compound. While FT-IR is based on the absorption of infrared radiation, Raman spectroscopy involves the inelastic scattering of monochromatic light. A key advantage of Raman spectroscopy is that vibrations that are weak or inactive in the IR spectrum may be strong in the Raman spectrum, and vice versa.

For this compound, the symmetric vibrations of the molecule are often more intense in the Raman spectrum. The C=C stretching vibrations of the aromatic ring are expected to produce strong Raman signals. The vibrations of the carbon-halogen bonds, particularly the C-Br and C-I stretches, are also anticipated to be well-defined in the Raman spectrum. The carbonyl (C=O) stretching vibration, while strong in the IR, will also be observable in the Raman spectrum.

The low-frequency region of the Raman spectrum is particularly useful for studying the vibrations of heavy atoms, making it well-suited for observing the C-Br and C-I stretching and deformation modes. While specific Raman spectral data for this compound is not widely reported, the analysis of related halogenated benzoic acids suggests that a combined FT-IR and Raman approach would provide a more complete vibrational assignment for this molecule.

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is expected to be dominated by absorptions arising from π → π* transitions within the benzene ring and n → π* transitions associated with the carbonyl group of the carboxylic acid.

The benzene ring itself has characteristic absorption bands, which are shifted and intensified by the presence of substituents. The halogen atoms (Br and I) and the carboxylic acid group act as auxochromes and chromophores, respectively, influencing the position of the absorption maxima (λ_max). The heavy atoms, particularly iodine, can also induce a red shift (bathochromic shift) in the absorption bands due to their ability to participate in charge-transfer interactions.

The UV-Vis spectrum of this compound, likely recorded in a solvent such as ethanol (B145695) or methanol (B129727), would be expected to show strong absorption bands in the UV region, typically below 300 nm. The exact λ_max values would be sensitive to the solvent polarity.

| Transition Type | Expected Wavelength Range (nm) | Molar Absorptivity (ε) |

| π → π* (Aromatic) | 200-280 | High |

| n → π* (Carbonyl) | 280-320 | Low |

Photoluminescence Studies

Photoluminescence spectroscopy, encompassing fluorescence and phosphorescence, investigates the emission of light from a molecule after it has absorbed photons. While many simple organic molecules are not highly luminescent, the introduction of heavy atoms like bromine and iodine can significantly influence the emission properties of this compound and its derivatives.

The heavy atom effect is known to enhance intersystem crossing from the singlet excited state (S₁) to the triplet excited state (T₁). This can lead to a decrease in fluorescence intensity and an increase in phosphorescence intensity. Therefore, derivatives of this compound, particularly its metal complexes, may exhibit interesting phosphorescent properties.

Lanthanide complexes of halogenated benzoic acids are known to exhibit characteristic luminescence. The halogenated benzoic acid ligand can act as an "antenna," absorbing UV light and transferring the energy to the central lanthanide ion, which then emits at its characteristic wavelengths. For example, complexes of europium(III) and terbium(III) with ligands similar to this compound could potentially display strong red and green luminescence, respectively. The specific photoluminescent properties would depend on the efficiency of the energy transfer from the ligand's triplet state to the metal ion's excited states.

While detailed photoluminescence studies specifically on this compound are not extensively reported, the presence of multiple heavy atoms suggests that this compound and its derivatives are promising candidates for the development of new luminescent materials.

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information regarding the molecular weight and structure of a compound. For a complex molecule like this compound, various mass spectrometry methods are employed to elucidate its characteristics.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a hard ionization technique where a molecule is bombarded with high-energy electrons (typically 70 eV). libretexts.org This process imparts significant energy to the molecule, leading to the formation of a molecular ion (M⁺˙) and extensive fragmentation. libretexts.org The resulting mass spectrum is a distinctive fragmentation pattern that serves as a molecular fingerprint. savemyexams.com

For this compound, the molecular ion peak would be observed at its nominal molecular weight. A key feature in the spectrum would be the isotopic pattern caused by the two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. savemyexams.com Consequently, the molecular ion region will exhibit a characteristic triplet of peaks (M⁺˙, [M+2]⁺˙, [M+4]⁺˙) with a relative intensity ratio of approximately 1:2:1.

The high energy of EI-MS induces predictable fragmentation of the molecular ion. libretexts.org Common fragmentation pathways for this compound would include:

Loss of Halogens: Cleavage of the carbon-halogen bonds, resulting in the loss of an iodine radical (I˙) or a bromine radical (Br˙). The loss of the iodine atom is often favored due to the weaker C-I bond compared to the C-Br bond.

Decarboxylation: The loss of the carboxyl group, either as a neutral CO₂ molecule or a COOH radical.

Formation of Acylium Ions: Cleavage of the bond between the aromatic ring and the carboxyl group can lead to the formation of a stable benzoyl acylium ion or further fragmentation. libretexts.org

| Fragment Ion Structure | Neutral Loss | Predicted m/z (for ⁷⁹Br isotope) | Comments |

|---|---|---|---|

| [C₇H₃Br₂IO₂]⁺˙ | - | 404 | Molecular ion (M⁺˙). Exhibits characteristic 1:2:1 isotopic pattern for two bromines. |

| [C₇H₃Br₂O₂]⁺ | I˙ | 277 | Loss of iodine radical. |

| [C₇H₃BrIO₂]⁺˙ | Br˙ | 325 | Loss of bromine radical. |

| [C₆H₃Br₂I]⁺˙ | CO₂ | 360 | Loss of carbon dioxide from the molecular ion. |

| [C₇H₂Br₂IO]⁺ | OH˙ | 387 | Loss of a hydroxyl radical from the carboxylic acid group. |

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry (HR-MS) is distinguished by its ability to measure the mass-to-charge ratio of an ion with very high accuracy (typically to four or more decimal places). researchgate.net This precision allows for the unambiguous determination of a molecule's elemental formula from its exact mass. acs.org While nominal mass spectrometry might not differentiate between this compound and other molecules with the same integer mass, HR-MS provides an exact mass that is unique to its specific atomic composition (C₇H₃Br₂IO₂). researchgate.net

Techniques like LC-HRMS (Liquid Chromatography-High Resolution Mass Spectrometry) are particularly useful for identifying and confirming the structure of organic iodine compounds in complex mixtures. researchgate.netacs.org For this compound, HR-MS would confirm its elemental composition by matching the experimentally measured accurate mass to the theoretically calculated mass.

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₃Br₂IO₂ |

| Theoretical Monoisotopic Mass | 403.7516 u |

| Instrumentation | Typically Time-of-Flight (TOF) or Orbitrap analyzers |

| Typical Mass Accuracy | < 5 ppm |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that generates ions from a liquid solution with minimal fragmentation. sci-hub.selibretexts.org It is particularly well-suited for polar, thermally labile molecules like carboxylic acids and can preserve non-covalent interactions. sci-hub.seresearchgate.net For this compound, ESI-MS would typically be performed in negative ion mode, which would readily deprotonate the acidic carboxylic group to form the [M-H]⁻ ion. nih.gov

The resulting spectrum is much simpler than an EI-MS spectrum, dominated by the molecular ion. mdpi.com This makes ESI-MS an excellent tool for accurately determining the molecular weight of the parent compound. researchgate.net The characteristic 1:2:1 isotopic pattern from the two bromine atoms would be clearly resolved for the [M-H]⁻ ion peak cluster. nih.gov In some cases, adduct ions, such as those formed with water molecules, may be observed, particularly in ion-trap mass spectrometers. nih.govmpg.de

| Ion | Predicted m/z (for ⁷⁹Br isotope) | Ionization Mode | Comments |

|---|---|---|---|

| [M-H]⁻ | 403 | Negative | Deprotonated molecular ion; typically the base peak. |

| [M+Na]⁺ | 427 | Positive | Sodium adduct of the molecule. |

| [M+H]⁺ | 405 | Positive | Protonated molecular ion. |

X-ray Photoelectron Spectroscopy (XPS) for Elemental and Oxidation State Analysis

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. bnl.govipfdd.de XPS works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy of electrons that are emitted from the top 1-10 nm of the material being analyzed. mdpi.com

For this compound, XPS analysis would provide a comprehensive surface elemental profile and detailed chemical state information.

Survey Scan: A wide binding energy scan would detect peaks corresponding to all elements present (except H and He), confirming the presence of carbon (C), oxygen (O), bromine (Br), and iodine (I).

High-Resolution Scans: Detailed scans of specific elemental regions provide chemical state information.

C 1s: The carbon spectrum would be deconvoluted into multiple peaks corresponding to different chemical environments: C-C/C-H in the aromatic ring, C-Br, C-I, and the carboxyl carbon (O=C-O).

O 1s: The oxygen spectrum would show components for the carbonyl oxygen (C=O) and the hydroxyl oxygen (C-OH) of the carboxylic acid group.

Br 3d & I 3d: The binding energies of the Br 3d and I 3d core levels would confirm their covalent attachment to the carbon backbone and their -1 oxidation state. The spin-orbit splitting of these peaks (e.g., 3d₅/₂ and 3d₃/₂) is also a characteristic feature. researcher.life

XPS is a powerful tool for confirming the successful synthesis and purity of functionalized organoiodine compounds and their derivatives. anr.frresearchgate.net

| Element | Core Level | Expected Binding Energy Range (eV) | Information Obtained |

|---|---|---|---|

| Carbon | C 1s | 284 - 290 | Distinguishes between C-C/C-H, C-Halogen, and O=C-O bonds. |

| Oxygen | O 1s | 531 - 534 | Distinguishes between C=O and C-OH environments. |

| Bromine | Br 3d | ~68 - 70 | Confirms presence and covalent C-Br bonding. |

| Iodine | I 3d | ~619 - 621 (I 3d₅/₂) | Confirms presence and covalent C-I bonding. |

Computational and Theoretical Investigations of 3,5 Dibromo 2 Iodobenzoic Acid

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are indispensable tools for predicting the physicochemical properties of molecules. For a polysubstituted benzene (B151609) derivative like 3,5-dibromo-2-iodobenzoic acid, a multi-tiered approach involving different levels of theory is typically used to balance computational cost and accuracy.

Density Functional Theory (DFT) has become one of the most popular methods for quantum chemical calculations on medium to large-sized molecules due to its excellent balance of accuracy and computational efficiency. DFT methods calculate the electronic energy of a molecule based on its electron density rather than the complex many-electron wavefunction.

A widely used functional within the DFT framework is B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which combines the strengths of both Hartree-Fock theory and DFT. This hybrid functional is frequently paired with Pople-style basis sets, such as 6-31G* or 6-311++G(d,p), to provide reliable predictions of molecular geometries, vibrational frequencies, and electronic properties.

In studies of analogous compounds, such as 2-amino-3,5-dibromobenzoic acid, DFT calculations using the B3LYP functional have been successfully employed to:

Optimize the molecular geometry to find the most stable three-dimensional structure. researchgate.netnih.gov

Calculate theoretical vibrational spectra (FT-IR and Raman) to aid in the assignment of experimental spectral bands. researchgate.net

Determine electronic properties like HOMO-LUMO energy gaps, which are crucial for understanding molecular reactivity and stability. nih.gov

Compute thermodynamic parameters and nonlinear optical properties. nih.gov

For this compound, DFT with the B3LYP functional would be the method of choice for obtaining a reliable ground-state geometry and predicting its spectroscopic and electronic characteristics.

The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry technique that solves the Schrödinger equation for a many-electron system by approximating the wavefunction as a single Slater determinant. It provides a good first approximation of molecular properties but inherently neglects electron correlation, which can be a significant factor in the accurate prediction of energies and certain molecular properties.

While modern studies often prefer DFT for its superior handling of electron correlation at a similar computational cost, HF calculations remain valuable. They are often used as a starting point for more advanced, correlation-corrected methods (like Møller-Plesset perturbation theory, MP2) and serve as a baseline for comparison. In computational studies of various tetrazole derivatives, for instance, both RHF and B3LYP methods were used to calculate charges and estimate nucleophilicity, demonstrating the continued relevance of HF in comparative analyses. acs.org For halogenated benzoic acids, HF calculations could provide initial geometric parameters and molecular orbital energies.

Semi-empirical methods are derived from the Hartree-Fock formalism but introduce approximations and parameters derived from experimental data to simplify and speed up calculations significantly. chemicalbook.com This makes them suitable for very large molecules or for high-throughput screening where DFT or HF methods would be computationally prohibitive.

Common semi-empirical methods include:

PM3 (Parametric Model 3) : This method is parameterized to reproduce experimental data like heats of formation, dipole moments, and geometries for a wide range of organic molecules. chemicalbook.com

PM6 and PM7 : These are more recent developments that have been re-parameterized with larger datasets, including data for solids and transition metals, and include corrections for non-covalent interactions, often leading to improved accuracy over PM3. dntb.gov.ua

While less accurate than DFT or HF, these methods are useful for initial conformational searches and for studying large systems. However, their performance can be unreliable for molecules that differ significantly from the parameterization set, particularly those containing heavy elements like iodine. dntb.gov.ua

Hartree-Fock (HF) Methods

Electronic Structure Analysis

The electronic structure dictates the chemical reactivity and spectroscopic properties of a molecule. Computational methods provide deep insights into the distribution of electrons and energy levels.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are critical for understanding chemical reactivity. researchgate.net

HOMO: Represents the ability of a molecule to donate an electron. For this compound, the HOMO would likely be localized on the electron-rich aromatic ring and the lone pairs of the halogen atoms.

LUMO: Represents the ability of a molecule to accept an electron. The LUMO is expected to be distributed over the carboxylic acid group and the antibonding orbitals associated with the carbon-halogen bonds.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. researchgate.netresearchgate.net A small energy gap suggests that the molecule is more reactive and can be easily excited. The presence of heavy halogens like bromine and iodine would be expected to lower the HOMO-LUMO gap compared to less substituted benzoic acids.

A hypothetical table of frontier orbital energies for this compound would look like this:

| Parameter | Energy (eV) |

| EHOMO | Data not available |

| ELUMO | Data not available |

| Energy Gap (ΔE) | Data not available |

Molecular Electrostatic Potential (MEP) Mapping and Reactive Sites

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the molecule's surface, providing a guide to its reactive sites. acs.org

Negative Potential (Red/Yellow): Regions with an excess of electrons, such as the oxygen atoms of the carboxyl group, are susceptible to electrophilic attack. These sites are the most likely to accept protons or interact with Lewis acids.

Positive Potential (Blue): Electron-deficient regions, like the hydrogen of the carboxylic acid and potentially the areas around the halogen atoms (known as σ-holes), are prone to nucleophilic attack. acs.org The σ-hole on the iodine atom is a particularly important site for halogen bonding interactions.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule in terms of localized electron-pair "Lewis-like" structures. It quantifies electron delocalization, charge transfer, and hyperconjugative interactions. For this compound, NBO analysis would reveal:

The nature of the C-Br and C-I bonds, including their polarity and hybrid orbitals.

Fukui Functions and Electrophilicity Indices

Fukui functions are used within Density Functional Theory to predict which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack.

f+(r): Predicts the site for nucleophilic attack.

f-(r): Predicts the site for electrophilic attack.

f0(r): Predicts the site for radical attack.

The electrophilicity index (ω) is a global reactivity descriptor that measures the stabilization in energy when the system acquires an additional electronic charge from the environment. A higher electrophilicity index indicates a greater capacity to act as an electrophile. For a poly-halogenated compound like this compound, a relatively high electrophilicity index would be expected.

Atomic Charge Calculations

Calculating the partial charges on each atom in the molecule helps to understand its electronic properties and reactivity. Methods like Mulliken population analysis or Natural Population Analysis (NPA) derived from NBO calculations are commonly used. In this compound, one would expect:

Negative charges on the highly electronegative oxygen atoms.

A significant positive charge on the carbonyl carbon.

Slightly negative or near-neutral charges on the halogen atoms, with their polarizability also playing a key role in interactions.

A hypothetical table of calculated atomic charges would be structured as follows:

| Atom | Charge (e) |

| C1 | Data not available |

| C2 | Data not available |

| C3 | Data not available |

| C4 | Data not available |

| C5 | Data not available |

| C6 | Data not available |

| C7 (Carboxyl) | Data not available |

| O1 (Carbonyl) | Data not available |

| O2 (Hydroxyl) | Data not available |

| H (Hydroxyl) | Data not available |

| Br (at C3) | Data not available |

| Br (at C5) | Data not available |

| I (at C2) | Data not available |

Spectroscopic Property Simulations

Computational simulations are a powerful tool for predicting and interpreting the spectroscopic features of molecules. By employing quantum chemical calculations, it is possible to simulate vibrational and nuclear magnetic resonance spectra, which can then be correlated with experimental data to confirm the molecular structure and understand its electronic environment.

Computational Vibrational Frequency Prediction and Correlation with Experimental Data

The vibrational spectrum of a molecule, observable through infrared (IR) and Raman spectroscopy, is a unique fingerprint determined by its three-dimensional structure and the nature of its chemical bonds. Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the vibrational frequencies and intensities of molecules. For halogenated benzoic acids, these calculations are instrumental in assigning the various vibrational modes.

Theoretical vibrational analysis of related compounds, such as 2-amino-3,5-dibromobenzoic acid and various tri-iodobenzoic and trifluorobenzoic acids, has been successfully performed using DFT methods like B3LYP with basis sets such as 6-311++G(d,p). researchgate.netresearchgate.netcore.ac.uk The calculated harmonic vibrational frequencies are often scaled using empirical scaling factors to improve their agreement with experimental anharmonic frequencies. scirp.org

The vibrational modes of this compound can be categorized into several groups:

Carboxylic Acid Group Vibrations: These include the O-H stretching, C=O stretching, C-O stretching, and O-H bending modes. The O-H stretching frequency is particularly sensitive to hydrogen bonding, which is expected to cause a significant red shift (lower frequency) in the condensed phase due to the formation of hydrogen-bonded dimers.

Aromatic Ring Vibrations: These involve C-H stretching, C-C stretching, and various in-plane and out-of-plane bending modes of the benzene ring.

Carbon-Halogen Vibrations: The C-Br and C-I stretching and bending frequencies are characteristic of the halogen substituents. The heavy mass of the iodine atom results in the C-I stretching vibration appearing at a lower frequency compared to the C-Br stretching vibrations.

A comparison of key experimental vibrational frequencies for related halogenated benzoic acids is presented in the table below. These values provide a reference for the expected frequencies in this compound.

| Vibrational Mode | 2,3,5-Tri-iodobenzoic acid (cm⁻¹) core.ac.uk | 3,5-Dibromobenzoic acid (cm⁻¹) | 2-Iodobenzoic acid (cm⁻¹) |

|---|---|---|---|

| O-H Stretch | 3420 | ~3000 (broad) | ~3000 (broad) |

| C=O Stretch | 1700 | 1688 | 1703 |

| C-C Ring Stretch | 1575, 1545 | 1595, 1565 | 1585, 1465 |

| C-I Stretch | 507 | - | ~650 |

| C-Br Stretch | - | ~740, ~660 | - |

Computational NMR Chemical Shift Prediction and Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, are frequently employed to predict the ¹H and ¹³C NMR chemical shifts of organic molecules. researchgate.net These calculations are typically performed using DFT and require a high-level basis set for accurate results. The predicted chemical shifts are then compared with experimental data for validation.

For this compound, the ¹H NMR spectrum is expected to show two distinct signals for the aromatic protons, corresponding to the protons at the C4 and C6 positions. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the halogen and carboxylic acid groups. The ¹³C NMR spectrum will display signals for each of the seven carbon atoms in the molecule, with their chemical shifts being highly dependent on the nature of the directly attached and neighboring substituents.

| Compound | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |

|---|---|---|

| 3,5-Dibromobenzoic acid chemicalbook.com | 8.1 (s, 2H), 7.8 (s, 1H) | 167.9, 138.9, 134.1, 129.7, 122.9 |

| 2,3,5-Triiodobenzoic acid chemicalbook.com | 8.1 (d, 1H), 7.9 (d, 1H) | - |

Thermodynamic Parameter Calculations (e.g., Enthalpies, Free Energies)

The thermodynamic properties of a compound, such as its enthalpy of formation (ΔHf°), Gibbs free energy of formation (ΔGf°), and entropy (S°), are fundamental to understanding its stability and reactivity. Computational chemistry provides reliable methods for calculating these parameters. High-level ab initio methods like the G3 and G4 theories, as well as DFT, are used to compute the gas-phase enthalpies of formation. researchgate.net

Experimental data for the closely related 3,5-dibromobenzoic acid, obtained through techniques like torsion-effusion and thermogravimetry, have been used to determine its standard molar enthalpies, entropies, and Gibbs energies of sublimation. researchgate.net These experimental values serve as a benchmark for computational studies. For this compound, similar computational approaches can be applied to predict its thermodynamic properties. The calculations would involve geometry optimization and frequency analysis to obtain the zero-point vibrational energy and thermal corrections to the enthalpy and Gibbs free energy.

The following table summarizes the experimental thermodynamic data for the sublimation of 3,5-dibromobenzoic acid at 298.15 K.

| Thermodynamic Parameter | Value for 3,5-Dibromobenzoic Acid researchgate.net |

|---|---|

| Standard Molar Enthalpy of Sublimation (ΔHsub°) | 115.6 ± 0.6 kJ·mol⁻¹ |

| Standard Molar Entropy of Sublimation (ΔSsub°) | 224 ± 2 J·mol⁻¹·K⁻¹ |

| Standard Molar Gibbs Energy of Sublimation (ΔGsub°) | 48.8 ± 0.7 kJ·mol⁻¹ |

Advanced Computational Property Studies (e.g., Non-Linear Optical Properties)

Non-linear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics. Computational methods, particularly DFT, are instrumental in the design and evaluation of new NLO materials. frontiersin.org The key parameters that determine the NLO response of a molecule are its polarizability (α) and first-order hyperpolarizability (β).

For organic molecules, a large NLO response is often associated with the presence of electron-donating and electron-accepting groups connected by a π-conjugated system. In this compound, the halogen atoms act as electron-withdrawing groups, and the benzoic acid moiety can also influence the electronic distribution. Computational studies on similar halogenated compounds have shown that the nature and position of the halogen substituents can significantly affect the NLO properties. researchgate.netnih.gov

The calculation of NLO properties involves determining the response of the molecule to an external electric field. These calculations can provide insights into the structure-property relationships and guide the synthesis of molecules with enhanced NLO activity. While specific NLO calculations for this compound are not reported, studies on other chalcones and piperidone derivatives demonstrate the utility of DFT in predicting hyperpolarizability. nih.govanalis.com.my

Integration of Computational Methods with Experimental Data for Structure Elucidation (e.g., CASE systems)

The definitive determination of a chemical structure, especially for novel or complex molecules, often relies on the integration of multiple analytical techniques and computational methods. Computer-Assisted Structure Elucidation (CASE) systems are sophisticated software platforms that automate the process of structure determination from spectroscopic data. acdlabs.comacdlabs.com

A typical CASE workflow involves the following steps:

Input of Experimental Data: The user provides experimental data, primarily from 1D and 2D NMR experiments (e.g., ¹H, ¹³C, COSY, HSQC, HMBC), as well as the molecular formula obtained from mass spectrometry.

Fragment Generation: The system analyzes the spectroscopic data to identify molecular fragments and their connectivity.

Structure Generation: An algorithm generates all possible molecular structures that are consistent with the identified fragments and the molecular formula.

Spectral Prediction and Ranking: For each candidate structure, the system computationally predicts the NMR spectra. These predicted spectra are then compared with the experimental data, and the candidate structures are ranked based on the goodness of fit.

For a molecule like this compound, a CASE system would utilize the predicted vibrational and NMR spectra, as discussed in the preceding sections, to corroborate the structure derived from experimental data. This integrated approach minimizes the potential for misinterpretation of complex spectra and provides a high degree of confidence in the final structural assignment. Modern CASE systems can significantly reduce the time and effort required for structure elucidation and are becoming an indispensable tool in chemical research. mdpi.com

Structure Reactivity Relationships in Polyhalogenated Benzoic Acids

Influence of Halogen Substitution Pattern on Reactivity and Selectivity

The substitution pattern of halogens on the benzoic acid ring is a critical determinant of the molecule's reactivity and the selectivity of its reactions. In polyhalogenated systems, the interplay between different halogens dictates the preferred sites for chemical attack.

Generally, the reactivity of carbon-halogen (C-X) bonds follows the trend of decreasing bond dissociation energy: C-I > C-Br > C-Cl > C-F. nih.gov This trend implies that iodine is the most readily cleaved halogen in cross-coupling reactions, a principle that allows for selective functionalization of polyhalogenated compounds. nih.gov For instance, in a molecule containing both bromine and iodine, the carbon-iodine bond is expected to be more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions. nih.gov

The carboxylate group itself can act as a directing group, influencing the regioselectivity of reactions. For example, the carboxylate anion has been utilized to direct selective ortho-substitution in brominated benzoic acid derivatives. nih.govacs.org The choice of solvent and base can be pivotal in controlling this directing effect. acs.org

Furthermore, the presence of multiple halogen substituents can lead to complex reactivity patterns. For example, in the reductive dehalogenation of polyhalogenated benzoic acids, ortho-substituted acids are often more easily dehalogenated than their meta or para isomers. researchgate.net This observation has been exploited to achieve regioselective cleavage of specific halogen atoms in polyhalogenated systems. researchgate.net

The following table provides a general overview of the influence of halogen substitution patterns on reactivity:

| Substitution Pattern | Influence on Reactivity | Examples |

| Ortho-substitution | Can enhance reactivity in certain reactions like reductive dehalogenation due to steric and electronic effects. researchgate.net The carboxylate group can direct reactions to the ortho position. nih.govacs.org | Selective ortho-arylation of brominated benzoic acids. acs.org |

| Multiple, non-identical halogens | Allows for site-selective reactions based on the differential reactivity of C-X bonds (C-I > C-Br > C-Cl). nih.gov | Chemoselective Sonogashira coupling at the C-I bond in benzyl (B1604629) (5-bromo-2-iodophenyl)carbamate. researchgate.net |

| Electron-withdrawing/donating groups | The presence of other substituents on the ring modifies the electronic properties and can direct the position of further substitution. Electron-withdrawing groups can deactivate the ring towards electrophilic substitution. vulcanchem.comresearchgate.net | The nitro group directs oxidative addition to the ortho C-Br bond in SNAr-like cross-coupling reactions. nih.gov |

Steric and Electronic Effects of Bromine and Iodine Substituents

The bromine and iodine atoms in 3,5-Dibromo-2-iodobenzoic acid exert significant steric and electronic effects that modulate its reactivity.

Electronic Effects:

Inductive Effect (-I): The electronegativity of halogens decreases down the group (F > Cl > Br > I). Therefore, bromine is more inductively withdrawing than iodine. This effect generally reduces the electron density of the aromatic ring, making it less susceptible to attack by electrophiles.

Mesomeric Effect (+M): The ability to donate a lone pair to the aromatic ring also decreases down the group due to poorer orbital overlap between the larger p-orbitals of the halogens and the p-orbitals of carbon.

The interplay of these effects influences the acidity of the benzoic acid. The electron-withdrawing nature of the halogens stabilizes the carboxylate anion, thereby increasing the acidity of the carboxylic acid compared to unsubstituted benzoic acid.

Steric Effects:

The large atomic radii of bromine and particularly iodine introduce significant steric hindrance around the adjacent functional groups.